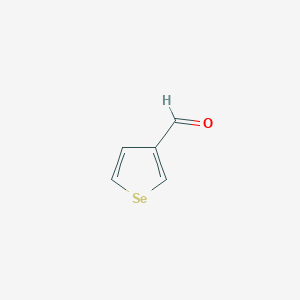
SELENOPHENE-3-CARBALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SELENOPHENE-3-CARBALDEHYDE is an organoselenium compound featuring a selenophene ring with a formyl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Selenophenecarboxylic acid.
Reduction: 3-Selenophenemethanol.
Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).
Wissenschaftliche Forschungsanwendungen
SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.
Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Furan-3-carboxaldehyde: Contains oxygen instead of selenium.
Pyrrole-3-carboxaldehyde: Contains nitrogen instead of selenium.
Uniqueness: SELENOPHENE-3-CARBALDEHYDE is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications .
Eigenschaften
CAS-Nummer |
18168-59-7 |
|---|---|
Molekularformel |
C5H4OSe |
Molekulargewicht |
159.06 g/mol |
IUPAC-Name |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
InChI-Schlüssel |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
Kanonische SMILES |
C1=C[Se]C=C1C=O |
Synonyme |
3-Selenophenecarboxaldehyde (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















